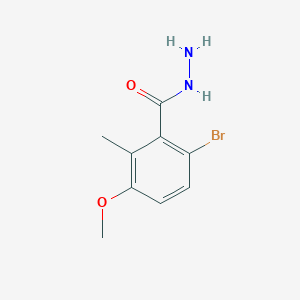

6-Bromo-3-methoxy-2-methylbenzohydrazide

Description

6-Bromo-3-methoxy-2-methylbenzohydrazide is a benzohydrazide derivative characterized by a bromo substituent at position 6, a methoxy group at position 3, and a methyl group at position 2 on the benzene ring (). Benzohydrazides are pivotal intermediates in synthesizing bioactive Schiff bases, which are known for antimicrobial, antitumor, and anti-inflammatory properties. The bromo group enhances lipophilicity and electron-withdrawing effects, while the methoxy and methyl groups contribute steric bulk and electron-donating properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

6-bromo-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-7(14-2)4-3-6(10)8(5)9(13)12-11/h3-4H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHACTXLHAFBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)NN)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217460 | |

| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430836-43-3 | |

| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430836-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-methylbenzohydrazide typically involves the reaction of 6-bromo-3-methoxy-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature range of 70-80°C for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The hydrazide group readily undergoes condensation with carbonyl compounds to form hydrazones, a key reaction exploited in medicinal chemistry and materials science.

Representative Reaction:

Reaction of 6-bromo-3-methoxy-2-methylbenzohydrazide with 5-methoxysalicylaldehyde:

Conditions :

-

Solvent: Methanol

-

Temperature: Reflux (65–70°C)

-

Time: 4–6 hours

Key Findings :

-

Intramolecular hydrogen bonding stabilizes the planar hydrazone structure (O–H⋯N interactions) .

-

Dihedral angles between aromatic rings range from 8°–11°, indicating non-planar conformations .

Cyclization to Heterocyclic Systems

The hydrazide moiety participates in cyclization reactions to form nitrogen-containing heterocycles.

Bromine Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid:

Conditions :

Key Observations :

-

Electron-donating methoxy and methyl groups activate the ring for cross-coupling at position 6.

Hydrolysis and Acid/Base Reactivity

The hydrazide group hydrolyzes under acidic conditions to yield the corresponding carboxylic acid.

Hydrolysis Pathway:

Optimized Parameters :

Applications :

Coordination Chemistry

The hydrazide acts as a polydentate ligand, forming complexes with transition metals.

Example: Cu(II) Complex Formation

Structure : Octahedral geometry with hydrazide oxygen and nitrogen as donors.

Stability : Enhanced by intramolecular hydrogen bonding (O–H⋯O) .

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

- Oxidation and Reduction Reactions: It can participate in redox reactions, altering its oxidation state.

- Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents

- Nucleophiles: Sodium azide, potassium cyanide, thiols.

- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Chemistry

6-Bromo-3-methoxy-2-methylbenzohydrazide serves as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows for diverse synthetic pathways that can lead to new derivatives with potentially enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: It has been shown to inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for several pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

| Staphylococcus aureus | Notable inhibition |

These findings suggest that it could be a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action involves binding to specific enzymes and proteins, potentially leading to apoptosis in cancer cells through modulation of signaling pathways. This interaction alters cellular functions, reducing proliferation rates and inducing cell death in malignant cells.

Medicinal Chemistry

This compound is explored as a potential lead compound for drug development due to its promising biological activities. Its structural features may provide a platform for further modifications aimed at enhancing efficacy and selectivity against specific targets in disease pathways .

Case Studies

Several case studies have documented the efficacy of this compound in antimicrobial assays and cancer cell line studies:

- A study demonstrated its effectiveness against E. coli and E. faecalis, showcasing its potential utility in treating infections caused by resistant bacteria.

- Another study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting a pathway for further exploration in anticancer drug development .

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Key Observations :

- Halogen Diversity : The target compound lacks chlorine, unlike analogs in and , which may reduce electrophilicity.

- Hydrogen Bonding : Analogs with hydroxyl groups () exhibit stronger H-bonding capacity, enhancing antibacterial activity .

- Steric Effects : The methyl group in the target compound may hinder π-π stacking compared to smaller substituents (e.g., Cl, OH).

Crystallization Features :

Activity Profiles

Substituent-Activity Relationships :

Biological Activity

Overview

6-Bromo-3-methoxy-2-methylbenzohydrazide is an organic compound with the molecular formula C9H11BrN2O2. It has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

- Molecular Weight : 259.1 g/mol

- Chemical Structure : The compound features a bromine atom and a methoxy group, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The compound can:

- Inhibit microbial growth by binding to bacterial enzymes.

- Induce apoptosis in cancer cells through modulation of signaling pathways.

The interaction with these targets alters their function, leading to various biological effects, such as reduced cell proliferation and increased cell death in malignant cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating its effectiveness against resistant strains such as Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

| Staphylococcus aureus | Notable inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties:

- It demonstrated cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The compound's ability to induce apoptosis in these cell lines was linked to its interaction with specific cellular pathways involved in cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant bacteria, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics.

- Cancer Research : In preclinical trials, the compound was evaluated for its anticancer properties, showing a dose-dependent reduction in tumor cell viability. Further studies are needed to explore its mechanism of action in detail.

Comparative Analysis

When compared to similar compounds, such as 3-Bromo-2-methylbenzoic acid and 4-Bromo-3-methoxybenzoic acid, this compound exhibits unique reactivity due to its specific substitution pattern on the benzohydrazide core. The presence of both bromine and methoxy groups enhances its biological activity compared to other derivatives lacking these features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.